molecular formula C21H14F6N4O2 B11599846 4-hydroxy-7-(4-methylphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

4-hydroxy-7-(4-methylphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11599846
M. Wt: 468.4 g/mol
InChI Key: LPLUZGKLUOFHMJ-UHFFFAOYSA-N
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Description

7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound belonging to the class of diazines. Diazines are heterocyclic compounds containing two nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]diazine core with various substituents, including trifluoromethyl groups and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired diazine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazines.

Scientific Research Applications

7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazines such as pyridazine, pyrimidine, and pyrazine derivatives. These compounds share the core diazine structure but differ in their substituents and specific properties.

Uniqueness

What sets 7-(4-METHYLPHENYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE apart is its unique combination of substituents, particularly the trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H14F6N4O2

Molecular Weight

468.4 g/mol

IUPAC Name

7-(4-methylphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14F6N4O2/c1-11-7-9-12(10-8-11)15-28-16-14(19(30-15,20(22,23)24)21(25,26)27)17(32)29-18(33)31(16)13-5-3-2-4-6-13/h2-10H,1H3,(H,28,30)(H,29,32,33)

InChI Key

LPLUZGKLUOFHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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